4-Cyanobutane-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8FNO2S |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-cyanobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H8FNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 |
InChI Key |
PUAQXGYLCAYGFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)F)CC#N |
Origin of Product |
United States |
Reaction Mechanisms and Chemoselectivity of 4 Cyanobutane 1 Sulfonyl Fluoride
Alternative Reaction Pathways of Sulfonyl Fluorides
While the most recognized reaction of sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a variety of other transformation pathways exist. These alternative routes are crucial for understanding the broader synthetic utility and potential side reactions of compounds like 4-cyanobutane-1-sulfonyl fluoride.
Direct Nucleophilic Substitution at Sulfur
Direct nucleophilic substitution at the electrophilic sulfur atom is a fundamental reaction pathway for sulfonyl fluorides. libretexts.org Compared to other sulfonyl halides, sulfonyl fluorides exhibit a unique balance of stability and reactivity. nih.govmdpi.com The strong S-F bond makes them relatively stable and resistant to hydrolysis and reduction, yet they readily react with nucleophiles under appropriate conditions. nih.govmdpi.comsigmaaldrich.com This reaction typically proceeds through one of two mechanisms: a concerted, SN2-type displacement or a stepwise addition-elimination mechanism. libretexts.org
In the concerted mechanism, the nucleophile attacks the sulfur atom from the backside relative to the fluoride leaving group, proceeding through a single pentacoordinate transition state. siue.edudalalinstitute.com Alternatively, the reaction can involve the formation of a transient, pentacoordinate trigonal bipyramidal intermediate, which then expels the fluoride ion to yield the product. researchgate.net The preferred pathway can be influenced by the nature of the nucleophile, the substrate, and the reaction conditions. The activation of the S-F bond often requires specific conditions, such as the use of organosuperbases or catalysts, to facilitate the displacement of the fluoride anion. nih.gov
Radical Reactions Involving Sulfonyl Fluorides
The conversion of sulfonyl fluorides into sulfur(VI) radicals has emerged as a powerful synthetic strategy, dramatically expanding their utility beyond traditional electrophilic reactions. nih.gov Aliphatic sulfonyl radicals (RSO₂•) can be generated from their corresponding sulfonyl fluorides, often under visible-light photoredox catalysis. organic-chemistry.orgrsc.orgresearchgate.net This process typically involves the activation of the sulfonyl fluoride, sometimes with an organosuperbase, followed by a single-electron transfer (SET) from an excited photocatalyst to generate the sulfonyl radical. nih.gov
Once formed, these highly reactive sulfonyl radicals can participate in a variety of transformations, most notably the difunctionalization of alkenes. rsc.org The radical adds to an olefin to form a new carbon-centered radical, which can then be trapped by another species or undergo further reactions. organic-chemistry.orgrsc.orgresearchgate.net This approach allows for the construction of complex aliphatic sulfonyl fluorides that might be inaccessible through conventional methods. rsc.orgrsc.orgrsc.org
Defluorosulfonylation Reactions of Aliphatic Sulfonyl Fluorides
A less common but significant reaction pathway is defluorosulfonylation, where the entire sulfonyl fluoride moiety is eliminated from the molecule. This process is distinct from nucleophilic substitution at sulfur, as it involves the cleavage of the C-S bond rather than the S-F bond.
This reaction has been observed in oxetane sulfonyl fluorides, where warming the compound in the presence of an amine nucleophile leads to the formation of an oxetane carbocation through the loss of SO₂ and a fluoride ion. springernature.com This SN1-type mechanism is favored in substrates that can form a relatively stable carbocation. The sulfonyl fluoride group, in this context, acts as a stable precursor to a reactive carbocation intermediate. springernature.com This pathway demonstrates that aliphatic sulfonyl fluorides can act as alkylating agents under certain conditions, a reactivity mode that contrasts with their more common role as sulfonating agents.
Influence of the Butane Chain and Cyano Group on Reactivity
The specific structure of this compound, with its four-carbon linker and terminal cyano group, introduces distinct steric and electronic factors that modulate the reactivity of the sulfonyl fluoride headgroup.
Steric and Electronic Effects of the Butane Chain
The reactivity of the sulfonyl fluoride group is sensitive to the steric environment created by its alkyl substituent. In nucleophilic substitution reactions at sulfur, which often proceed via an SN2-type mechanism, steric hindrance around the electrophilic center can significantly reduce the reaction rate. libretexts.orgyoutube.com Increased substitution on the carbon alpha or beta to the sulfur atom shields the backside of the sulfur, impeding the approach of the nucleophile. libretexts.orglibretexts.org
In this compound, the sulfonyl fluoride group is attached to a primary carbon of a linear four-carbon chain. This arrangement presents minimal steric hindrance, similar to other primary alkyl substrates, which are known to react much faster in SN2 reactions compared to secondary or tertiary substrates. uci.edu The flexibility of the n-butane chain further ensures that the reactive center is accessible to incoming nucleophiles.
Electronically, the butane chain acts as a weak electron-donating group through induction. This effect slightly increases the electron density at the sulfur atom, which could marginally decrease its electrophilicity compared to a methyl or hydrogen substituent. However, this minor inductive effect is significantly overshadowed by the powerful electron-withdrawing nature of the sulfonyl group itself and the distal cyano group.
| Substrate Type | Example Substrate | Relative Rate | Steric Hindrance |
|---|---|---|---|
| Methyl | CH₃-X | ~30 | Minimal |
| Primary | CH₃CH₂-X | 1 | Low |
| Secondary | (CH₃)₂CH-X | 0.02 | Moderate |
| Tertiary | (CH₃)₃C-X | ~0 (No SN2 Reaction) | High |
The terminal cyano (-C≡N) group in this compound has a pronounced electronic influence on the molecule's reactivity. The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. libretexts.orgebsco.com This effect is transmitted through the four-carbon sigma-bond framework via an inductive effect (-I effect).
This inductive withdrawal of electron density makes the entire butane chain, including the carbon atom attached to the sulfonyl group, more electron-deficient. This, in turn, increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. nih.gov Therefore, compared to an unsubstituted alkyl sulfonyl fluoride like butane-1-sulfonyl fluoride, this compound is expected to be more reactive towards nucleophiles in direct substitution reactions at the sulfur center. The increased reactivity of nitrile-containing compounds due to adjacent electron-withdrawing groups is a well-documented phenomenon. nih.gov
Role of the Electron-Withdrawing Cyano Group on Sulfonyl Fluoride Electrophilicity
The electrophilicity of the sulfur atom in the sulfonyl fluoride moiety is a critical determinant of its reactivity towards nucleophiles. In this compound, the presence of a cyano (-C≡N) group at the terminal position of the alkyl chain significantly modulates this electrophilicity through its potent electron-withdrawing nature. This effect is primarily transmitted through the carbon skeleton via an inductive effect (-I effect).
The cyano group is one of the strongest electron-withdrawing groups, characterized by the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density. This withdrawal of electron density from the butane chain creates a more electron-deficient environment at the sulfur atom of the sulfonyl fluoride group. A higher degree of positive partial charge is induced on the sulfur atom, thereby increasing its susceptibility to nucleophilic attack. This enhanced electrophilicity is a key factor in the reaction mechanisms and chemoselectivity of this compound.
Spectroscopic techniques can provide indirect evidence of this electronic effect. In ¹⁹F NMR spectroscopy, the chemical shift of the fluorine atom is sensitive to the electronic environment of the sulfonyl fluoride group. Electron-withdrawing groups typically lead to a deshielding of the fluorine nucleus, resulting in a downfield chemical shift (higher ppm value). alfa-chemistry.com Therefore, it is anticipated that the ¹⁹F NMR chemical shift for this compound would be observed at a higher frequency compared to that of butane-1-sulfonyl fluoride.
Computational chemistry offers a powerful tool to quantify the electronic effects within a molecule. Theoretical calculations, such as the determination of Mulliken charges or Natural Bond Orbital (NBO) analysis, can provide insights into the charge distribution. It is predicted that the calculated positive charge on the sulfur atom in this compound would be significantly greater than that in butane-1-sulfonyl fluoride, providing a quantitative measure of the cyano group's electron-withdrawing influence.
The following hypothetical data tables illustrate the expected differences in reactivity and spectroscopic properties due to the presence of the cyano group.
Table 1: Hypothetical Kinetic Data for the Reaction with a Generic Nucleophile (Nu⁻)
| Compound | Relative Rate Constant (k_rel) |
| Butane-1-sulfonyl fluoride | 1 |
| This compound | > 1 (Expected to be significantly higher) |
Table 2: Predicted ¹⁹F NMR Chemical Shifts
| Compound | Predicted ¹⁹F Chemical Shift (ppm) |
| Butane-1-sulfonyl fluoride | Baseline Value |
| This compound | Higher ppm Value (Downfield Shift) |
Table 3: Calculated Partial Charges on the Sulfur Atom
| Compound | Calculated Positive Charge on Sulfur (Arbitrary Units) |
| Butane-1-sulfonyl fluoride | q |
| This compound | q + δ (where δ > 0) |
These tables conceptualize the anticipated impact of the 4-cyano group on the chemical properties of the sulfonyl fluoride moiety, underscoring its role in enhancing the electrophilicity and, consequently, the reactivity of the molecule.
Applications of 4 Cyanobutane 1 Sulfonyl Fluoride in Advanced Organic Synthesis
Role as a Key Intermediate and Building Block for Complex Molecules
4-Cyanobutane-1-sulfonyl fluoride (B91410) is a key intermediate for the synthesis of complex molecular architectures due to its two distinct functional groups. The linear four-carbon chain provides a flexible scaffold, while the terminal sulfonyl fluoride and cyano groups offer orthogonal reaction handles for sequential or one-pot transformations. This dual functionality allows for the introduction of diverse substituents and the construction of elaborate molecules.
The sulfonyl fluoride group is exceptionally stable under many reaction conditions, yet can be activated for selective reactions, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. enamine.netsigmaaldrich.com This stability allows chemists to perform various transformations on the cyano group without affecting the sulfonyl fluoride moiety. Subsequently, the sulfonyl fluoride can be engaged in a separate step to build another part of the molecule. For instance, a general approach to cyclopropanes bearing both nitrile and sulfonyl fluoride groups has been demonstrated, highlighting the utility of such bifunctional scaffolds. nih.gov These compounds, with their inherent reactivity, are poised for further diversification, serving as hubs for creating libraries of complex molecules. nih.gov
Synthetic Transformations via the Sulfonyl Fluoride Group
The sulfonyl fluoride group is a cornerstone of SuFEx chemistry, prized for its unique balance of stability and "clickable" reactivity. enamine.net Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to a wide range of reagents and conditions, including water, which makes them ideal for use in complex synthetic sequences and biological applications. princeton.edu
A primary transformation of the sulfonyl fluoride moiety is its conversion to sulfonamides, a functional group prevalent in a vast number of pharmaceuticals. While aliphatic sulfonyl fluorides are less reactive than their aryl counterparts, their conversion to sulfonamides can be achieved under specific catalytic conditions.
Broad-spectrum catalytic methods have been developed for the amidation of sulfonyl fluorides. nih.govchemrxiv.org For example, a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives can effectively activate the S-F bond towards nucleophilic attack by primary and secondary amines, affording sulfonamides in excellent yields. nih.govchemrxiv.org Another approach involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride, enabling its reaction with a wide array of amines. princeton.edu
These methods are generally applicable to various alkylsulfonyl fluorides and are expected to be effective for 4-cyanobutane-1-sulfonyl fluoride, allowing its conjugation with diverse amine-containing molecules as shown in the representative table below.
Table 1: Representative Synthesis of Sulfonamides from Alkylsulfonyl Fluorides
| Alkylsulfonyl Fluoride | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Perfluorooctanesulfonyl fluoride | Methylamine | Excess amine, Ether | N-Methylperfluorooctanesulfonamide | - | nih.gov |
| Perfluorooctanesulfonyl fluoride | N-Ethylethanolamine | Excess amine, Ether | N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide | - | nih.gov |
| Various Alkyl/Aryl | Various Amines | HOBt (cat.), TMDS, DIPEA, DMSO | Corresponding Sulfonamide | 87-99 | chemrxiv.org |
| Aromatic/Aliphatic | Various Amines | Ca(NTf₂)₂, t-amylOH, 60 °C | Corresponding Sulfonamide | Good to Excellent | princeton.edu |
The synthesis of sulfones from sulfonyl fluorides is less common than sulfonamide formation but can be achieved. For instance, sulfonyl fluorides can be converted into vinyl sulfones through photocatalytic reactions with alkenes, demonstrating the construction of a C-S bond. nih.gov Another strategy involves the fluoride-mediated elimination of allyl sulfones to generate new C=C bonds. nih.gov
The sulfonyl fluoride group is an excellent linchpin for constructing diverse sulfur-containing molecular scaffolds. enamine.net Its "click" reactivity allows for the reliable connection of molecular fragments. Through SuFEx reactions, this compound can be used to link to phenols (forming sulfonate esters), amines (forming sulfonamides), and other nucleophiles, thereby assembling larger, more complex structures. princeton.edunih.gov The synthesis of bicyclic sultams from proline-derived sulfonyl fluorides via intramolecular cyclization showcases the utility of this group in creating rigid, sulfur-containing heterocyclic scaffolds.
The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, acting as a latent reactive site or a "handle" for late-stage functionalization. A molecule like this compound can be elaborated using the reactivity of the cyano group, and then the sulfonyl fluoride handle can be used in a final step to attach the molecule to another substrate, such as a protein or a surface. enamine.net
This approach is central to the development of chemical probes and covalent inhibitors in chemical biology. enamine.net The sulfonyl fluoride can react with nucleophilic amino acid residues like lysine, serine, or tyrosine within a protein's binding site. enamine.net The ability to convert sulfonyl fluorides into other reactive groups, such as sulfonyl azides, further expands their utility, enabling subsequent reactions like the azide-alkyne click reaction.
Synthetic Utility of the Cyano Group in Conjunction with the Sulfonyl Fluoride
The cyano group in this compound provides a second, distinct point of reactivity that is orthogonal to the sulfonyl fluoride.
Orthogonality in this context means that the cyano group can be selectively transformed without disturbing the sulfonyl fluoride, and vice versa. This is possible because the reaction conditions required to modify a nitrile are typically not harsh enough to activate the stable S-F bond.
A clear demonstration of this principle is found in the chemistry of nitrile- and sulfonyl fluoride-substituted cyclopropanes. nih.gov In these systems, the cyano group can be successfully reduced to a primary amine using borane (B79455) as a reagent, leaving the sulfonyl fluoride group completely intact. Conversely, the sulfonyl fluoride can undergo SuFEx reactions with nucleophiles like morpholine (B109124) in the presence of a base, without affecting the cyano group. nih.gov
This orthogonal reactivity is exceptionally valuable. For example, one could first reduce the cyano group of this compound to an aminopentyl chain, and then use the terminal sulfonyl fluoride to couple the resulting fragment to a phenol-containing molecule. Alternatively, the cyano group could participate in cycloaddition reactions to form heterocyclic rings, with the sulfonyl fluoride handle remaining available for a subsequent SuFEx-type ligation. nih.gov
Table 2: Orthogonal Reactions of a Bifunctional Nitrile-Sulfonyl Fluoride Compound
| Substrate | Reagent/Conditions | Transformation | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyano-cyclopropyl sulfonyl fluoride | BH₃·SMe₂ | Reduction of nitrile | Aminomethyl-cyclopropyl sulfonyl fluoride | 85 | nih.gov |
| Cyano-cyclopropyl sulfonyl fluoride | Morpholine, DBU | SuFEx reaction | Morpholinylsulfonyl-cyclopropyl nitrile | 89 | nih.gov |
This selective reactivity allows for a programmed, stepwise assembly of complex structures, making this compound a highly useful and versatile bifunctional building block in advanced organic synthesis.
Multi-functionalization Strategies
The distinct reactivity of the two functional groups in this compound allows for programmed, sequential reactions, making it an ideal substrate for multi-functionalization strategies. The sulfonyl fluoride (-SO₂F) group is a premier electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, while the nitrile (-C≡N) group can undergo a variety of classical transformations. This orthogonality enables chemists to build molecular complexity by addressing each functional group independently under different reaction conditions.
The sulfonyl fluoride moiety is exceptionally stable under many organic reaction conditions but becomes reactive toward nucleophiles in the presence of appropriate activators like bases or silicon-based reagents. nih.gov This allows for its selective conversion into sulfonates, sulfonamides, and other sulfur(VI)-containing structures. Concurrently, the nitrile group can be:
Reduced to a primary amine (-CH₂NH₂), introducing a basic, nucleophilic site into the molecule.
Hydrolyzed to a carboxylic acid (-COOH), creating an acidic center or a handle for amide or ester formation.
Converted to a tetrazole ring, a common isostere for carboxylic acids in medicinal chemistry.
This dual reactivity allows for the synthesis of diverse molecular scaffolds from a single, readily accessible starting material. A synthetic chemist could, for instance, first perform a SuFEx reaction to connect the sulfonyl fluoride to a phenol, and then reduce the nitrile at the other end of the chain to an amine, which could then be used in a subsequent coupling reaction. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules.
Contributions to "Click Chemistry" Beyond SuFEx
While this compound is a quintessential substrate for SuFEx, its potential extends into the broader realm of click chemistry through the concept of orthogonal ligation. Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov For this compound to participate in click reactions beyond SuFEx, its structure must be modified to incorporate an additional, orthogonally reactive handle.
The true power of this compound in advanced click chemistry lies in its potential to be a bifunctional linker . By chemically modifying the nitrile group, a second click-compatible moiety can be installed, allowing the molecule to bridge two different substrates using two distinct and non-interfering click reactions. This creates a powerful tool for applications in chemical biology, materials science, and drug discovery.
Potential for Integration with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or other Click Reactions
The premier example of an orthogonal click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction between an azide (B81097) and a terminal alkyne. nih.gov To integrate this compound with CuAAC, the nitrile group would first need to be converted into either an azide or an alkyne.
For instance, reduction of the nitrile to a primary amine, followed by a diazo transfer reaction, would yield an azido-alkane sulfonyl fluoride. Alternatively, more complex synthetic routes could be devised to introduce a terminal alkyne. The resulting heterobifunctional molecule could then be used for sequential ligations:
SuFEx Reaction: The sulfonyl fluoride end could be reacted with a phenol- or amine-containing biomolecule or material surface.
CuAAC Reaction: The newly installed azide or alkyne end could then be subjected to CuAAC conditions to click onto a corresponding alkyne- or azide-functionalized partner. nih.gov
This dual-click capability would allow for the precise and modular construction of complex architectures, such as antibody-drug conjugates or functionalized polymers, where SuFEx provides one linkage and CuAAC provides another. While this specific application for this compound is largely conceptual, methods for creating related structures, such as β-alkynyl-fluorosulfonylalkanes, have been developed, demonstrating the feasibility of combining these two powerful functionalities within a single molecule. nih.gov
Applications of 4 Cyanobutane 1 Sulfonyl Fluoride in Chemical Biology and Proteomics
Bioconjugation and Late-Stage Functionalization of Biomolecules
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. Late-stage functionalization (LSF) refers to the introduction of chemical groups into a complex molecule, such as a drug candidate or natural product, at a late step in its synthesis. nih.gov This approach allows for the rapid diversification of complex molecules to explore structure-activity relationships or improve properties without the need for complete de novo synthesis. nih.govresearchgate.netmpg.de
The sulfonyl fluoride (B91410) group is a key player in this field due to its unique balance of stability and reactivity. nih.govsigmaaldrich.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable in aqueous media but can be prompted to react with specific nucleophiles on biomolecules. nih.gov This controlled reactivity is central to their use in bioconjugation and LSF. 4-Cyanobutane-1-sulfonyl fluoride, as an aliphatic sulfonyl fluoride, offers a flexible, non-aromatic linker, and its terminal nitrile group (cyano group) could potentially serve as a handle for further chemical modifications.
The ability to modify proteins at specific sites is crucial for understanding their function, creating protein-based therapeutics, and developing diagnostic tools. nih.govresearchgate.net Sulfonyl fluorides have emerged as valuable electrophiles for achieving site-specific protein modification, often targeting amino acid residues "beyond-cysteine". nih.govrsc.org While traditional covalent modifiers frequently target the highly nucleophilic cysteine, sulfonyl fluorides can react with a broader range of residues, including lysine, tyrosine, serine, and histidine. rsc.orgnih.gov
This reactivity is context-dependent, meaning the specific protein microenvironment around a nucleophilic residue dictates whether a reaction will occur. nih.gov The reaction involves the nucleophilic side chain of an amino acid attacking the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonyl or sulfonamide linkage. nih.gov Aliphatic sulfonyl fluorides like this compound can be used as probes to covalently label proteins, enabling their identification and functional characterization through chemical proteomics. researchgate.netnih.govox.ac.uk
| Amino Acid | Nucleophilic Group | Reactivity Context |
|---|---|---|
| Tyrosine | Phenolic hydroxyl (-OH) | Often enhanced by proximity to basic residues (Lys, His, Arg) that deprotonate the phenol. nih.gov |
| Lysine | Primary amine (-NH₂) | Can be targeted by designing the sulfonyl fluoride probe to bind in a pocket where a lysine side chain is located. nih.gov |
| Serine | Primary hydroxyl (-OH) | Commonly targeted in the active sites of serine proteases and other hydrolases. nih.gov |
| Histidine | Imidazole ring | The nucleophilicity of the imidazole nitrogen allows for covalent modification. nih.govrsc.org |
| Threonine | Secondary hydroxyl (-OH) | Targeted in specific protein contexts, similar to serine. rsc.org |
The chemical modification of peptides and natural products is a key strategy for improving their therapeutic properties, such as stability, bioavailability, and target affinity. ntu.ac.uk Aliphatic sulfonyl fluorides can be synthesized from readily available feedstocks like carboxylic acids, providing a direct path to modify complex molecules, including amino acids and peptides. researchgate.net
For instance, a peptide can be modified with a molecule like this compound to install a reactive handle. This sulfonyl fluoride group can then participate in SuFEx reactions to cyclize the peptide or conjugate it to other molecules. ntu.ac.uk This approach is valuable because it can be applied to otherwise unreactive positions on a peptide backbone, expanding the possibilities for creating constrained peptides with improved pharmacological profiles. ntu.ac.uk Similarly, the C-H bonds or existing functional groups on natural products can be targeted for the installation of an aliphatic sulfonyl fluoride moiety, enabling further diversification. researchgate.netresearchgate.net
Potential Utility in Drug Design and Discovery through Covalent Modification
Covalent drugs, which form a permanent bond with their biological target, have seen a resurgence in drug discovery. wuxiapptec.comnih.govyoutube.com They can offer advantages over non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets that are difficult to address with reversible binders. rsc.orgwuxiapptec.com
The sulfonyl fluoride group is considered a "privileged warhead" for covalent drug design. nih.gov Its stability in aqueous environments minimizes off-target reactions, while its ability to react with specific, functionally important amino acid residues provides a pathway to potent and selective inhibitors. nih.govnih.gov this compound represents a simple, non-aromatic, covalent warhead. In a drug design strategy, this moiety could be attached to a scaffold molecule that directs it to the binding site of a target protein. Upon binding, the sulfonyl fluoride would react with a nearby nucleophilic residue, permanently inactivating the protein. This "ligand-first" approach, where an electrophilic warhead is incorporated into a known reversible ligand, is a common strategy in the development of targeted covalent inhibitors. wuxiapptec.com
Development of Sulfonyl Fluoride-Based Protein Inhibitors
Building on their utility in covalent modification, sulfonyl fluorides have been successfully incorporated into a wide range of protein inhibitors. researchgate.net A notable application is in the development of inhibitors for proteases, a class of enzymes involved in numerous diseases. nih.govresearchgate.net For example, peptido sulfonyl fluorides, where the sulfonyl fluoride is attached to a peptide sequence, have been developed as potent and selective inhibitors of the proteasome, a key target in cancer therapy. nih.govresearchgate.net
The design of these inhibitors is often structure-based. nih.gov By understanding the three-dimensional structure of a protein's active site, a molecule can be designed to place the sulfonyl fluoride group in close proximity to a key catalytic residue, such as the serine in a serine protease or a tyrosine in a kinase binding pocket. nih.gov While many successful examples involve aryl sulfonyl fluorides, methods for the synthesis of aliphatic sulfonyl fluorides have expanded the chemical space for inhibitor design. researchgate.net A compound like this compound could serve as a reactive fragment in screening campaigns to identify new starting points for inhibitor development. nih.gov
| Protein Class | Targeted Residue Example | Therapeutic Area | Reference Example |
|---|---|---|---|
| Serine Proteases | Serine | Inflammation, Coagulation | General protease inhibitors nih.gov |
| Proteasome | Threonine (N-terminal) | Cancer | Peptido sulfonyl fluorides nih.govresearchgate.net |
| Kinases | Tyrosine, Lysine | Cancer | Erlotinib-SF (EGFR inhibitor) nih.gov |
| E3 Ligases | Histidine | Cancer, Immunology | Cereblon (CRBN) modulators nih.govrsc.orgnih.govrsc.org |
| Glutathione Transferases (GSTs) | Tyrosine | Drug Metabolism, Toxicology | SF-based chemical probes researchgate.netnih.gov |
Applications in Materials Science for Functional Molecule Assembly
The principles of SuFEx click chemistry, which underpin the utility of sulfonyl fluorides in biology, are also applicable to materials science. sigmaaldrich.comresearchgate.net Click chemistry reactions are prized for their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them ideal for the assembly of complex molecular architectures and polymers. researchgate.net
Sulfonyl fluorides can act as versatile connectors for building polymers and functional materials. sigmaaldrich.comresearchgate.net For example, bifunctional molecules containing sulfonyl fluoride groups can be reacted with di-nucleophiles to form polysulfates or polysulfonamides. The stability and specific reactivity of the S-F bond allow for controlled polymerization processes. While much of the work in this area has focused on aryl sulfonyl fluorides and other SuFEx hubs, the development of synthetic routes to diverse aliphatic sulfonyl fluorides opens new possibilities. researchgate.net A molecule like this compound could be used to modify surfaces or to create polymers with specific properties conferred by the aliphatic backbone and the terminal cyano group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
